alpha-D-Ribofuranose

Description

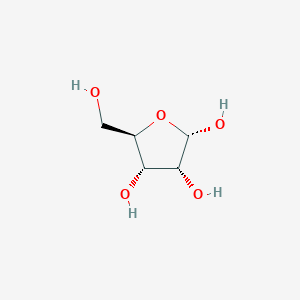

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-AIHAYLRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32445-75-3 | |

| Record name | alpha-D-Ribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032445753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Ribofuranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5AZ534G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

alpha-D-Ribofuranose structure and stereochemistry

An In-depth Technical Guide to the Structure and Stereochemistry of alpha-D-Ribofuranose

Introduction

This compound, a key pentose (B10789219) sugar, is a fundamental building block of various essential biomolecules, most notably Ribonucleic Acid (RNA). Its specific three-dimensional structure and stereochemical configuration are critical to its biological function, influencing the helical structure of RNA and its interactions with proteins and other nucleic acids. This guide provides a detailed examination of the structural and stereochemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure

This compound is a monosaccharide with the chemical formula C₅H₁₀O₅.[1][2] It exists as a five-membered ring structure, referred to as a furanose ring, which is formed through an intramolecular hemiacetal linkage. This cyclization occurs when the hydroxyl group on the fourth carbon (C4') of the open-chain form of D-ribose attacks the aldehyde group at the first carbon (C1').[3][4]

The atoms of the furanose ring are numbered starting from the anomeric carbon (C1'), which is the carbon that was part of the aldehyde group in the linear form. The numbering proceeds around the ring to C4', with the fifth carbon (C5') existing as a -CH₂OH group attached to C4'.

Stereochemistry

The stereochemistry of this compound is precisely defined by the spatial arrangement of its substituent groups. The designations "alpha (α)" and "D" are crucial for distinguishing it from its various stereoisomers.

-

The "D" Configuration : The "D" designation refers to the configuration at the stereocenter furthest from the anomeric carbon, which is C4'.[3] In the Fischer projection of the linear form of D-ribose, the hydroxyl group on this carbon is on the right side, analogous to D-glyceraldehyde.[3]

-

The "alpha (α)" Anomer : The formation of the cyclic furanose ring creates a new chiral center at C1', the anomeric carbon. This gives rise to two possible isomers, or anomers, designated as alpha (α) and beta (β).[3] In the Haworth projection of this compound, the hydroxyl group on the anomeric carbon (C1') is oriented on the opposite side of the ring plane from the C5' -CH₂OH group.[5][6] Specifically, the anomeric -OH is directed downwards.

Haworth Projection

The Haworth projection is a common way to represent the cyclic structure of monosaccharides. For this compound, the five-membered furanose ring is depicted as a planar pentagon. The key features are:

-

The anomeric carbon (C1') is on the right.

-

The ring oxygen is at the top.

-

The hydroxyl group at C1' is below the plane of the ring (alpha position).[5]

-

The hydroxyl groups at C2' and C3' are also below the plane of the ring.

-

The -CH₂OH group at C4' is above the plane of the ring.[5]

Caption: Haworth projection of this compound.

Ring Conformation

While the Haworth projection is useful, the furanose ring is not planar. It adopts puckered conformations to relieve steric strain. The two primary conformations are the envelope (E) and twist (T) forms.[7][8] In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two atoms are displaced on opposite sides of the plane formed by the other three. The specific conformation can be influenced by substituents and the molecular environment.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₅ | PubChem[1][2] |

| Molecular Weight | 150.13 g/mol | PubChem[2] |

| IUPAC Name | (2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | PubChem[2] |

| XLogP3 | -2 | PubChem[2] |

| Hydrogen Bond Donor Count | 4 | BioPath |

| Hydrogen Bond Acceptor Count | 5 | BioPath |

| Polar Surface Area | 90.2 Ų | PubChem[2] |

Experimental Protocols for Structure Elucidation

The determination of the structure and stereochemistry of carbohydrates like this compound relies on several key analytical techniques.

X-ray Crystallography

Principle: X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. A beam of X-rays is diffracted by the electrons of the atoms in the crystal, producing a diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high accuracy.[9][10]

Methodology:

-

Crystallization: A highly pure sample of this compound is crystallized from a suitable solvent to obtain single crystals of sufficient size and quality.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded at various orientations using a detector.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data, yielding the final, detailed molecular structure.[11]

Caption: Workflow for structure determination via X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. It is based on the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative. Chemical shifts provide information about the electronic environment of each nucleus, while coupling constants reveal connectivity between adjacent atoms and their stereochemical relationships.[2][12]

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the furanose ring and the hydroxyl groups are analyzed.

-

¹³C NMR: Shows the number of non-equivalent carbon atoms. The chemical shift of the anomeric carbon (C1') is particularly diagnostic for distinguishing between furanose and pyranose forms and between anomers.

-

-

2D NMR (e.g., COSY, HSQC):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the connectivity through the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹H and ¹³C signals.

-

-

Data Interpretation: The complete set of NMR data is analyzed to piece together the full structure, including the ring size, the configuration at the anomeric center (alpha or beta), and the relative stereochemistry of the hydroxyl groups.[1]

Logical Relationships in Ribose Cyclization

D-Ribose in solution exists in equilibrium between its linear aldehyde form and its cyclic furanose and pyranose forms. The formation of this compound is one of several possible outcomes of this cyclization process.

Caption: Cyclization pathways of D-Ribose.

Conclusion

The structure and stereochemistry of this compound are defined by its five-membered furanose ring, the "D" configuration at C4', and the "alpha" configuration of the anomeric hydroxyl group at C1'. This specific arrangement is fundamental to its role in the backbone of RNA and other vital biological molecules. The precise three-dimensional structure is elucidated through powerful analytical techniques such as X-ray crystallography and NMR spectroscopy, which provide the detailed atomic-level information necessary for research and drug development.

References

- 1. D-Ribofuranose | C5H10O5 | CID 5779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H10O5 | CID 445894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Conformation of a furanose carbohydrate: an X-ray crystallographic study of methyl 1,2,3,5-tetra-O-acetyl-β-D-galactofuranuronate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

anomeric effect in alpha-D-Ribofuranose

An In-depth Technical Guide to the Anomeric Effect in alpha-D-Ribofuranose

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon. In the context of this compound, a critical component of RNA and various bioactive molecules, this effect plays a pivotal role in determining its three-dimensional structure, stability, and ultimately, its biological function. This guide provides a comprehensive technical overview of the , presenting quantitative data from computational and experimental studies, detailing the methodologies used for its characterization, and visualizing the core principles through structured diagrams. Understanding the nuances of this effect is paramount for researchers in drug development and molecular biology, as it influences molecular recognition, binding affinity, and the rational design of novel therapeutics.

The Core Principle: Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a cyclic saccharide to occupy an axial or pseudoaxial position, contrary to what would be predicted by steric hindrance alone[1]. This stabilization arises from a favorable stereoelectronic interaction.

There are two key components to the anomeric effect in a furanose ring[2][3]:

-

Endo-anomeric effect: This involves the delocalization of a lone pair of electrons from the endocyclic ring oxygen (O4) into the antibonding (σ) orbital of the exocyclic C1-O1 bond. This interaction is maximized when the lone pair orbital and the C1-O1 σ orbital are anti-periplanar, which stabilizes a pseudoaxial orientation of the C1 substituent[2][4].

-

Exo-anomeric effect: This refers to the delocalization of a lone pair from the exocyclic oxygen (O1) into the antibonding (σ*) orbital of the C1-O4 bond[3][5]. The orientation of the substituent on the exocyclic oxygen influences the strength of this effect.

In this compound, the hydroxyl group at the C1 position is on the opposite face of the ring from the C4-C5 bond (trans configuration). The anomeric effect significantly influences the puckering of the furanose ring and the overall conformational equilibrium[6].

Visualization of the Anomeric Effect and Experimental Workflow

The following diagrams illustrate the theoretical basis of the anomeric effect and the typical workflow for its investigation.

Caption: Orbital overlap demonstrating the endo-anomeric effect.

Caption: Workflow for characterizing the anomeric effect.

Quantitative Analysis

Computational studies, primarily using Density Functional Theory (DFT), have provided significant quantitative insight into the conformational landscape of ribofuranose. These studies reveal the energetic contributions of the anomeric effect.

Table 1: Calculated Relative Free Energies (ΔG) of D-Ribose Isomers

| Isomer | Conformation | Method | Relative ΔG (kJ/mol) | Reference |

| α-D-Ribofuranose | ²T₁ (Twist) | G4 | 10.4 | [5] |

| β-D-Ribopyranose | ¹C₄ (Chair) | G4 | 0.0 (Global Minimum) | [5] |

| β-D-Ribopyranose | ⁴C₁ (Chair) | G4 | 0.9 | [5] |

Note: Energies are relative to the most stable conformer found in the gas phase, which is a pyranose form. The most stable furanose is the α-anomer.[5]

Table 2: Predicted Boltzmann Populations of Ribofuranose Anomers (Vacuum)

| Anomer | Method | Population (298 K) | Population (0 K) | Reference |

| α-D-Ribofuranose | B3LYP | 3.4% | 1.5% | [7] |

| β-D-Ribofuranose | B3LYP | 0.6% | 0.2% | [7] |

| α-D-Ribofuranose | M06-2X | 0.2% | 0.1% | [7] |

| β-D-Ribofuranose | M06-2X | 0.0% | 0.0% | [7] |

Note: These populations represent the furanose forms within the overall equilibrium, which is dominated by pyranose forms at room temperature.[7] Computational studies in the gas phase indicate that the α-anomer is the most favored ribofuranose conformer.[5]

Table 3: Representative ¹H NMR Coupling Constants for Ribofuranosides

| Coupling Constant | Conformation | Typical Value (Hz) | Structural Implication | Reference |

| J₁,₂ | E₀-like | ~0 | H1-C1-C2-H2 torsion angle ~90° | [2] |

| J₂,₃ | E₀-like | 5.8 - 6.2 | H2-C2-C3-H3 torsion angle ~0° (eclipsed) | [2] |

| J₃,₄ | E₀-like | ~0 - 1.1 | Indicates slight deviation from pure E₀ | [2] |

Note: These values are for β-D-ribofuranoside derivatives locked in specific conformations but illustrate how J-couplings are used to deduce conformational details.[2] The chemical shift of the anomeric proton can also be used to distinguish anomers, with the α-anomeric proton typically resonating downfield from the β-anomeric proton[8].

Experimental Protocols

The characterization of the relies on a combination of spectroscopic, crystallographic, and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying the conformation of molecules in solution[8].

-

Objective: To determine the solution-state conformation and the relative populations of different conformers at equilibrium.

-

Methodology:

-

Sample Preparation: Dissolve a high-purity sample of this compound or a derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. The signals for anomeric protons typically appear in the 4.3-5.9 ppm range[8].

-

Analysis of Coupling Constants (J-values): Measure the spin-spin coupling constants (e.g., J₁,₂, J₂,₃, J₃,₄) from the high-resolution spectrum. These values are dependent on the dihedral angles between adjacent protons via the Karplus equation.

-

Conformational Assignment: Compare the experimentally determined J-values with theoretical values for different ring pucker conformations (e.g., Twist, Envelope) to identify the predominant conformer(s) in solution[2].

-

NOE Experiments (NOESY/ROESY): Use two-dimensional NMR experiments to detect through-space interactions, providing further constraints for structural determination.

-

X-ray Crystallography

This method provides a precise atomic-level picture of the molecule in the solid state.

-

Objective: To obtain accurate bond lengths, bond angles, and torsion angles for the this compound ring.

-

Methodology:

-

Crystallization: Grow single crystals of the target compound suitable for X-ray diffraction.

-

Data Collection: Mount a crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the unit cell. Build an atomic model into the electron density and refine the atomic coordinates and thermal parameters.

-

Data Analysis: Extract precise geometric parameters from the refined structure. This data serves as a benchmark for validating computational models[2][9].

-

Computational Chemistry

Theoretical calculations are essential for exploring the potential energy surface and understanding the electronic origins of the anomeric effect.

-

Objective: To calculate the relative stabilities of different anomers and conformers and to analyze the orbital interactions responsible for the anomeric effect.

-

Methodology:

-

Model Building: Construct the initial 3D structure of this compound in various possible ring conformations.

-

Geometry Optimization: Perform geometry optimizations using quantum mechanical methods, such as Density Functional Theory (DFT) with functionals like M06-2X or B3LYP and a suitable basis set (e.g., 6-311++G(d,p))[5][10]. This process finds the lowest energy structure for each starting conformation.

-

Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Natural Bond Orbital (NBO) Analysis: Perform NBO analysis on the optimized geometries. This method quantifies the donor-acceptor interactions between filled (lone pairs, bonding) and empty (antibonding) orbitals, providing a direct measure of the hyperconjugative stabilization energy associated with the endo- and exo-anomeric effects[5].

-

Conclusion

The anomeric effect is a dominant force in the stereochemistry of this compound. Quantitative data from advanced computational models, corroborated by NMR and X-ray crystallography, consistently show that this stereoelectronic interaction stabilizes conformations where the anomeric substituent is pseudoaxial. Specifically, for the isolated molecule, the α-anomer is the most stable furanose form, often adopting a ²T₁ twist conformation. This inherent preference has profound implications for the structure of RNA and the interaction of ribose-containing molecules with biological targets. A thorough understanding and application of the principles and experimental protocols outlined in this guide are crucial for professionals engaged in the design and development of molecules that interact with or are based on the ribofuranose scaffold.

References

- 1. Anomeric effect - Wikipedia [en.wikipedia.org]

- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalirjpac.com [journalirjpac.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. On the prebiotic selection of nucleotide anomers: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 9. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Conformational Analysis of alpha-D-Ribofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Ribofuranose, a cornerstone of vital biological structures such as RNA and ATP, exhibits a remarkable degree of conformational flexibility. This dynamic nature, primarily characterized by the puckering of its five-membered furanose ring, is fundamental to its biological function and its recognition by enzymes. Understanding the conformational landscape of this compound is therefore paramount in fields ranging from molecular biology to drug design. This technical guide provides an in-depth analysis of the conformational preferences of this compound, detailing the experimental and computational methodologies employed in its study. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a comprehensive understanding.

Introduction

The five-membered ring of this compound is not planar. Instead, it adopts a range of non-planar conformations, or "puckers," to alleviate torsional strain. These puckers are in a dynamic equilibrium, rapidly interconverting in solution. The specific conformation of the ribose unit within a nucleic acid or at the active site of an enzyme can have profound implications for molecular recognition, stability, and function.[1]

The conformational landscape of furanose rings is most effectively described by the concept of pseudorotation, a continuous cycle of conformations between two main forms: the Envelope (E) and Twist (T) conformations. In the Envelope conformation, four of the ring atoms are coplanar, while the fifth is displaced. In the Twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

For this compound, the most biologically relevant puckering modes are the C2'-endo and C3'-endo conformations. These correspond to the displacement of the C2' or C3' atom, respectively, on the same side ('endo') as the C4'-C5' bond and the nucleobase in a nucleotide. These two major conformational families are often referred to as the South (S-type) and North (N-type) conformations, respectively, on the pseudorotation wheel. The C3'-endo pucker is characteristic of A-form DNA and RNA, while the C2'-endo pucker is found in B-form DNA.

Quantitative Conformational Data

The conformational equilibrium of this compound in solution is influenced by factors such as solvent, temperature, and substitution. While precise experimental data for unsubstituted this compound is sparse, extensive studies on its derivatives, particularly nucleosides, provide valuable insights. The following tables summarize representative quantitative data from computational and experimental studies on D-ribose and its derivatives.

Table 1: Relative Energies of D-Ribose Anomers in the Gas Phase

| Anomer/Conformer | Method | Relative Gibbs Free Energy (ΔG, 298K, kJ/mol) |

| α-D-Ribofuranose (2T1) | G4 | 10.4 |

| β-D-Ribopyranose (1C4) | G4 | 0.9 |

| β-D-Ribopyranose (4C1) | G4 | 0.0 (Global Minimum) |

Data adapted from a computational study on gas-phase D-ribose.[2] Note that in the gas phase, the pyranose forms are significantly more stable. The most favored ribofuranose is the α-anomer in a 2T1 twist conformation.[2]

Table 2: Equilibrium Populations of D-Ribose Anomers in Aqueous Solution at 25°C

| Anomer | Population (%) |

| α-D-Ribopyranose | 21.5 |

| β-D-Ribopyranose | 58.5 |

| α-D-Ribofuranose | 6.5 |

| β-D-Ribofuranose | 13.5 |

Data from NMR measurements.[3] In aqueous solution, the pyranose forms still dominate, but the furanose forms are present in significant amounts.

Table 3: Representative 1H NMR Coupling Constants (3JH,H) for Ribofuranosides in Solution

| Coupling Constant | N-type (C3'-endo) Conformation (Hz) | S-type (C2'-endo) Conformation (Hz) |

| JH1',H2' | 0 - 2 | 7 - 10 |

| JH2',H3' | 4 - 6 | 4 - 6 |

| JH3',H4' | 7 - 10 | 0 - 2 |

These are typical ranges observed for ribofuranosides. The values are highly dependent on the specific conformation. A small JH1',H2' and a large JH3',H4' are characteristic of an N-type pucker, while the opposite is true for an S-type pucker.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique for studying the conformation of this compound in solution. The analysis primarily relies on the measurement of vicinal proton-proton coupling constants (3JH,H), which are related to the dihedral angle between the coupled protons through the Karplus equation.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the ribose derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Record high-resolution 1D ¹H NMR spectra on a high-field spectrometer (≥ 500 MHz). To aid in resonance assignment, 2D correlation experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential.

-

Spectral Analysis:

-

Assign all proton resonances using the 2D spectra.

-

Extract the values of the vicinal coupling constants (JH1',H2', JH2',H3', JH3',H4') from the fine structure of the signals in the 1D spectrum.

-

-

Conformational Interpretation:

-

Use the measured J-coupling constants to determine the dominant sugar pucker. A small JH1',H2' (~1-2 Hz) and a large JH3',H4' (~8-10 Hz) indicate a preference for the N-type (C3'-endo) conformation. Conversely, a large JH1',H2' (~8-10 Hz) and a small JH3',H4' (~1-2 Hz) suggest a preference for the S-type (C2'-endo) conformation.

-

The populations of the N and S conformers in a dynamic equilibrium can be estimated using the following equations:

-

%N = (Jobs H1',H2' - JS) / (JN - JS) * 100

-

%S = 100 - %N

-

Where Jobs is the experimentally observed coupling constant, and JN and JS are the coupling constants for the pure N and S conformers, respectively (often taken from theoretical models or rigid analogues).

-

-

Computational Chemistry for Energy Landscape Exploration

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide a detailed picture of the conformational energy landscape of this compound.

Protocol:

-

Model Building: Construct the 3D structure of this compound using a molecular modeling software.

-

Conformational Search:

-

Perform a systematic search of the conformational space by rotating the dihedral angles of the furanose ring.

-

Alternatively, run a high-temperature molecular dynamics simulation to sample a wide range of conformations.

-

-

Geometry Optimization and Energy Calculation:

-

Select representative structures from the conformational search, corresponding to energy minima (stable conformers) and transition states.

-

Optimize the geometry of these structures using a suitable level of theory, such as DFT with a basis set like 6-31G(d) or higher.

-

Calculate the single-point energies of the optimized structures to determine their relative stabilities and the energy barriers for interconversion.

-

-

Analysis:

-

Plot the energy as a function of the pseudorotation phase angle to visualize the conformational energy landscape.

-

Identify the global and local energy minima, corresponding to the most stable puckers.

-

Calculate the Boltzmann populations of the stable conformers at a given temperature to predict their equilibrium distribution.

-

Visualizations

Pseudorotation Pathway of the Furanose Ring

The continuous interconversion between the different puckered conformations of the furanose ring can be visualized as a pseudorotational wheel. The diagram below illustrates the path between the major Envelope (E) and Twist (T) conformations, highlighting the North (C3'-endo) and South (C2'-endo) regions.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Stereochemical Stability of D-Ribofuranose: A Technical Guide for Researchers

An In-depth Analysis of alpha- and beta-Anomer Stability for Drug Development Professionals

Introduction

D-Ribose, a pentose (B10789219) sugar, is a cornerstone of fundamental biological structures, most notably as the backbone of ribonucleic acid (RNA). In solution, ribose exists in a dynamic equilibrium between its open-chain and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. The furanose form, specifically β-D-ribofuranose, is the exclusive isomer found in natural nucleic acids. This preference for a single, less abundant anomer highlights the critical importance of stereochemical stability in biological systems. For researchers in drug development, a nuanced understanding of the factors governing the relative stability of α-D-ribofuranose and β-D-ribofuranose is paramount for the rational design of nucleoside analogues and other carbohydrate-based therapeutics. This technical guide provides a comprehensive overview of the thermodynamic and stereoelectronic factors influencing the stability of these two anomers, supported by quantitative data, detailed experimental protocols, and conceptual visualizations.

Core Concepts: Anomeric Effect and Steric Hindrance

The relative stability of the α and β anomers of D-ribofuranose is primarily dictated by a delicate balance between two key stereoelectronic phenomena: the anomeric effect and steric hindrance.

-

The Anomeric Effect: This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a cyclic saccharide to occupy an axial or pseudo-axial position, rather than the sterically less hindered equatorial or pseudo-equatorial position.[1] This stabilization arises from a favorable hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond.[2] In the context of D-ribofuranose, the anomeric effect tends to stabilize the α-anomer, where the C1 hydroxyl group is in a pseudo-axial orientation.

-

Steric Hindrance: This refers to the repulsive forces between non-bonded atoms or groups in a molecule. In the furanose ring, which adopts non-planar envelope and twist conformations to alleviate torsional strain, steric interactions between substituents can significantly impact stability. For β-D-ribofuranose, the C1 hydroxyl group is in a pseudo-equatorial position, which generally minimizes steric clashes with neighboring substituents.

The interplay of these opposing forces determines the final equilibrium distribution of the two anomers in solution.

Quantitative Analysis of Anomeric Equilibrium

The equilibrium distribution of D-ribose anomers in aqueous solution has been quantified using techniques such as 13C Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal that while the pyranose forms are generally more abundant, the furanose anomers exist in significant proportions.

Table 1: Molar Fractions of D-Ribose Anomers in D₂O at 31°C

| Anomer | Molar Fraction (%) |

| α-D-Ribopyranose | 21.5 |

| β-D-Ribopyranose | 58.5 |

| α-D-Ribofuranose | 6.5 |

| β-D-Ribofuranose | 13.5 |

Data adapted from NMR studies on D-ribose equilibrium.

Computational studies using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have also been employed to calculate the relative free energies of the anomers, primarily in the gas phase. These calculations often show the α-anomer of ribofuranose to be slightly more stable in the absence of a solvent.[3] However, in aqueous solution, the β-anomer is favored, indicating that solvent interactions play a crucial role in stabilizing this conformation.

Table 2: Calculated Gas-Phase Free Energy Differences (ΔG) for D-Ribofuranose Anomers

| Computational Method | ΔG (β - α) (kJ/mol) | More Stable Anomer (Gas Phase) |

| M06-2X | > 0 | α-D-Ribofuranose |

| MP2 | > 0 | α-D-Ribofuranose |

Note: Positive ΔG indicates that the β-anomer is higher in energy than the α-anomer in the gas phase.[3]

Experimental and Computational Protocols

A robust analysis of ribofuranose anomer stability relies on a combination of experimental and computational techniques.

Experimental Protocol: 1H and 13C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of carbohydrate anomers in solution.

Objective: To determine the equilibrium ratio of α-D-ribofuranose and β-D-ribofuranose in an aqueous solution.

Materials and Equipment:

-

D-Ribose

-

Deuterium oxide (D₂O, 99.9%)

-

NMR spectrometer (e.g., 400 MHz or higher) with a 5 mm probe

-

NMR tubes

-

Internal standard (e.g., trimethylsilylpropanoic acid - TMSP)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of D-ribose and dissolve it in a precise volume of D₂O to achieve the desired concentration (e.g., 50 mM).

-

Add a small, known amount of TMSP as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to an NMR tube.

-

-

Equilibration:

-

Allow the solution to stand at a constant temperature (e.g., 25°C) for a sufficient period (typically several hours) to ensure that the anomeric equilibrium (mutarotation) is reached.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) 1H NMR spectrum. Key anomeric proton signals for the furanose forms will be distinguishable.

-

Acquire a 1D proton-decoupled 13C NMR spectrum. The anomeric carbon (C1) signals for each of the four cyclic isomers are typically well-resolved.

-

For unambiguous signal assignment, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate proton and carbon signals.

-

-

Data Analysis:

-

Integrate the well-resolved signals corresponding to the anomeric protons (in the 1H spectrum) or anomeric carbons (in the 13C spectrum) for both the α- and β-furanose anomers.

-

The relative molar fractions of each anomer can be calculated from the ratio of their respective integral values to the total integral of all anomeric signals.

-

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations provide valuable insights into the intrinsic stability of molecules in the gas phase and can be extended to model solvent effects.

Objective: To calculate the relative Gibbs free energies of α-D-ribofuranose and β-D-ribofuranose.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

-

Structure Building:

-

Construct the 3D structures of both α-D-ribofuranose and β-D-ribofuranose. Ensure correct stereochemistry. It is advisable to start from known low-energy conformations (e.g., envelope or twist).

-

-

Geometry Optimization:

-

Perform a geometry optimization for each anomer. A common level of theory for carbohydrates is the B3LYP functional with a 6-31G(d) or larger basis set.

-

This step finds the lowest energy conformation for each anomer.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the optimization. This is crucial to:

-

Confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

-

Solvation Modeling (Optional but Recommended):

-

To better approximate the solution-phase stability, incorporate a continuum solvation model (e.g., PCM - Polarizable Continuum Model) in both the optimization and frequency calculations, specifying water as the solvent.

-

-

Energy Analysis:

-

Extract the Gibbs free energies (G) for both optimized anomers from the output files.

-

Calculate the relative free energy difference (ΔG) between the β and α anomers: ΔG = G(β) - G(α). A negative value indicates that the β-anomer is more stable.

-

References

- 1. Anomeric effect - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of RNA: An In-depth Technical Guide to the Biological Role of α-D-Ribofuranose

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive examination of the pivotal role of α-D-ribofuranose in the structure, function, and therapeutic targeting of ribonucleic acid (RNA). From its fundamental contribution to the helical geometry of RNA to its dynamic influence on catalytic activity and protein recognition, the conformation of the ribose sugar is a critical determinant of RNA's diverse biological roles. This document delves into the nuanced structural biology of α-D-ribofuranose, presents key quantitative data, outlines experimental methodologies for its study, and explores its significance in the context of drug discovery.

The Structural Significance of α-D-Ribofuranose in the RNA Backbone

The presence of D-ribose, specifically in its five-membered furanose ring form, is a defining feature of RNA, distinguishing it from deoxyribonucleic acid (DNA).[1][2] This seemingly subtle difference—the presence of a hydroxyl group at the 2' position—has profound implications for the structure and function of RNA. In solution, D-ribose exists in an equilibrium of different forms, including α- and β-D-ribofuranose, as well as the more stable pyranose forms.[1] However, it is the β-D-ribofuranose that is incorporated into the nucleic acid polymer.[1] While the prompt specifies α-D-Ribofuranose, it is the β-anomer that is predominantly found in natural RNA. For the purpose of this guide, we will focus on the biologically relevant β-D-ribofuranose and its conformational dynamics within the RNA polymer, as this is the context in which its biological role is exerted.

The furanose ring of the ribose is not planar but exists in a puckered conformation, which is crucial for the overall three-dimensional structure of RNA.[3] The flexibility of the ribofuranose ring allows it to adopt various puckered states, with the two most common being the C2'-endo and C3'-endo conformations.[4] These puckering preferences are not static and can be influenced by the local sequence context, binding to proteins or small molecules, and the formation of secondary and tertiary structures.

The C3'-endo conformation is characteristic of the A-form helix, which is the canonical helical structure for double-stranded RNA.[4] In this conformation, the phosphate (B84403) groups are closer together, resulting in a more compact helical structure.[4] Conversely, the C2'-endo conformation is typically found in the B-form helix of DNA and can also occur in flexible or single-stranded regions of RNA.[4] The energetic landscape of these sugar puckers is a key factor in RNA folding and dynamics.

Quantitative Conformational Parameters of Ribofuranose in RNA

The precise geometry of the ribofuranose ring and its influence on the RNA backbone can be described by a set of pseudorotation parameters. The phase angle of pseudorotation (P) and the puckering amplitude (νmax) provide a quantitative description of the sugar pucker.

| Parameter | C3'-endo (A-form RNA) | C2'-endo (B-form DNA-like) |

| Pseudorotation Phase Angle (P) | 0° - 36° | 144° - 180° |

| Puckering Amplitude (νmax) | ~35° | ~35° |

| Glycosidic Torsion Angle (χ) | anti (~-160°) | anti (~-100°) |

| Backbone Torsion Angle (δ) | ~83° | ~139° |

Note: These values represent typical ranges and can vary depending on the specific sequence and environmental conditions.

Experimental Protocols for Studying Ribofuranose Conformation

The determination of ribofuranose conformation within RNA is primarily achieved through high-resolution structural biology techniques.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of RNA structure, allowing for the direct visualization of the electron density of the ribose ring and the determination of its pucker.

Detailed Methodology:

-

RNA Synthesis and Purification: The RNA molecule of interest is synthesized by in vitro transcription or chemical synthesis and purified to homogeneity using techniques like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Crystallization: The purified RNA is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitants) to find the optimal conditions for the formation of well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the phases of the structure factors, leading to an initial electron density map. An atomic model of the RNA is then built into the electron density map and refined to best fit the experimental data. The conformation of each ribofuranose sugar is carefully examined and validated during this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of RNA in solution, providing information on the conformation of the ribofuranose sugar through the analysis of nuclear Overhauser effects (NOEs) and scalar couplings.

Detailed Methodology:

-

Isotope Labeling: For larger RNA molecules, uniform or selective isotope labeling (e.g., with 13C and 15N) is often necessary to resolve spectral overlap.

-

NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., 2D NOESY, 3D HCCH-TOCSY) are performed to assign the resonances of the ribose protons and measure through-space and through-bond correlations.

-

Analysis of Scalar Couplings: The magnitude of the 3JH1'-H2' coupling constant is particularly informative for determining the sugar pucker. Small values (1-2 Hz) are indicative of a C3'-endo conformation, while larger values (8-10 Hz) suggest a C2'-endo conformation.

-

Structure Calculation: The experimental restraints (NOE-derived distance restraints and torsion angle restraints from scalar couplings) are used in computational algorithms to calculate an ensemble of structures consistent with the NMR data.

The Role of α-D-Ribofuranose in RNA Function and Drug Development

The conformational dynamics of the ribofuranose sugar are not merely a structural curiosity; they are intimately linked to the diverse functions of RNA. In ribozymes, for instance, the precise positioning of the 2'-hydroxyl group, dictated by the sugar pucker, is often critical for catalysis. The flexibility of the ribose allows for the adoption of specific conformations required for substrate binding and the chemical transformation.

In the context of drug development, the ribose moiety of RNA presents a compelling target. Small molecules that can selectively bind to and stabilize a particular ribose conformation can modulate the activity of a target RNA.[5] This approach has the potential to be applied to a wide range of diseases where RNA function is dysregulated. Furthermore, synthetic oligonucleotides with modified ribose sugars are a cornerstone of RNA therapeutics, including antisense oligonucleotides and small interfering RNAs (siRNAs).[6] Modifications at the 2' position of the ribose, such as 2'-O-methyl or 2'-fluoro substitutions, can enhance nuclease resistance and binding affinity to the target RNA.[7]

Signaling Pathway: RNA Interference (RNAi)

The RNAi pathway is a fundamental mechanism of gene regulation that relies on the precise recognition of RNA structure. The conformation of the ribofuranose in the siRNA guide strand is critical for its loading into the RNA-induced silencing complex (RISC) and for the subsequent recognition and cleavage of the target mRNA.

Caption: The RNA interference (RNAi) pathway.

Experimental Workflow: NMR-based Determination of Sugar Pucker

The following diagram illustrates a typical workflow for determining the sugar pucker conformation of a ribofuranose in an RNA molecule using NMR spectroscopy.

Caption: Workflow for NMR-based sugar pucker determination.

Conclusion

The α-D-ribofuranose, or more accurately, the β-D-ribofuranose incorporated into RNA, is far more than a simple structural scaffold. Its conformational flexibility, primarily manifested in the C2'-endo and C3'-endo puckering, is a fundamental determinant of RNA structure, stability, and function. Understanding the intricate details of ribofuranose conformation is therefore essential for deciphering the complexities of RNA biology and for the rational design of novel RNA-targeted therapeutics. The experimental and computational tools now available to researchers are providing unprecedented insights into the dynamic world of RNA structure, opening up new avenues for therapeutic intervention in a wide array of human diseases.

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. Ribose | Description, Forms, Function, & Uses | Britannica [britannica.com]

- 3. researchgate.net [researchgate.net]

- 4. SURVEY AND SUMMARY: Difference in conformational diversity between nucleic acids with a six-membered ‘sugar’ unit and natural ‘furanose’ nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA Could Be a Viable Target for Drug Development | Technology Networks [technologynetworks.com]

- 6. Recent Advances and Prospects in RNA Drug Development [mdpi.com]

- 7. [PDF] Impact of modified ribose sugars on nucleic acid conformation and function | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chemical Properties and Reactivity of alpha-D-Ribofuranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of alpha-D-ribofuranose, a critical monosaccharide in various biological processes. As a fundamental component of RNA and essential nucleotide coenzymes, a thorough understanding of its behavior is paramount for research and development in numerous scientific fields.[1]

Chemical and Physical Properties

This compound is a specific cyclic form of the five-carbon sugar D-ribose, characterized by a furanose (five-membered ring) structure. The "alpha" designation refers to the orientation of the hydroxyl group on the anomeric carbon (C1), which is on the opposite side of the ring from the CH₂OH group.[1] While D-ribose exists in equilibrium with other forms in solution, the furanose ring is predominant in biological systems.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₅ | [2][3] |

| Molecular Weight | 150.13 g/mol | [2] |

| Exact Mass | 150.05282342 Da | [2] |

| CAS Number | 32445-75-3 | [2][3] |

| IUPAC Name | (2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | [2] |

| Computed pKa | 12.23 (strongest acidic) | PubChem |

| XLogP3 | -2 | [2] |

| Hydrogen Bond Donors | 4 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

Reactivity and Key Chemical Transformations

The reactivity of this compound is largely dictated by the hydroxyl groups and the hemiacetal functional group at the anomeric carbon.

In aqueous solution, D-ribose exists as an equilibrium mixture of its different cyclic and linear forms. This process of interconversion between anomers is known as mutarotation.[4][5] The pyranose (six-membered ring) forms are generally more abundant in solution than the furanose forms.[6][7] At room temperature, the approximate distribution of D-ribose in solution is:

-

β-D-ribopyranose (~59%)[6]

-

α-D-ribopyranose (~20%)[6]

-

β-D-ribofuranose (~13%)[6]

-

α-D-ribofuranose (~7%)[6]

-

Open-chain aldehyde form (~0.1%)[6]

The equilibrium can be influenced by factors such as temperature, pH, and solvent.[4] The interconversion between these forms proceeds through the open-chain aldehyde intermediate.[4]

A cornerstone of this compound reactivity is the formation of glycosidic bonds. This condensation reaction occurs when the hydroxyl group on the anomeric carbon (C1) reacts with a hydroxyl group of another molecule, such as an alcohol or another sugar, resulting in the elimination of a water molecule.[8][9][10] This linkage is fundamental to the structure of nucleosides, where a nitrogen atom of a nucleobase is linked to the anomeric carbon of ribose, forming an N-glycosidic bond.[8][9] The formation of O-glycosidic bonds connects monosaccharides to form disaccharides and polysaccharides.[11]

The hydroxyl groups of this compound can be phosphorylated. The phosphorylation of the 5'-hydroxyl group is particularly significant as it leads to the formation of ribose-5-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and a precursor for nucleotide synthesis.[6][12] For example, ATP and D-ribose can react to form alpha-D-ribose 5-phosphate.[12] This reaction is a critical step in cellular metabolism and the formation of coenzymes like NAD⁺ and FAD.[1][6]

The hydroxyl groups of this compound serve as handles for various chemical modifications to produce a wide range of derivatives with diverse biological properties.[13][14] Synthetic strategies often involve the use of protecting groups, such as isopropylidene acetals, to selectively modify specific hydroxyl groups.[13] These derivatives are explored for their potential as analgesic, anti-inflammatory, antimicrobial, and antiviral agents.[13][14]

Experimental Protocols and Characterization

The structural elucidation and analysis of this compound and its derivatives rely on a combination of spectroscopic, crystallographic, and computational methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the solution-state structure and conformation of ribofuranose rings.[15] Coupling constants between ring protons in ¹H NMR spectra provide detailed information about the torsional angles and, consequently, the ring's pucker.[15]

-

Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy techniques like FTIR and FT-Raman are used to identify functional groups and provide a fingerprint of the molecular structure.[2][16] These methods are also employed to study intermolecular interactions, such as hydrogen bonding.[16]

Protocol for NMR Sample Preparation and Analysis (General):

-

Dissolve a precisely weighed sample of the ribofuranose derivative in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz).

-

Process the raw data (Fourier transformation, phasing, and baseline correction).

-

Analyze the chemical shifts, integration, and coupling constants to elucidate the structure and conformation.[15]

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound derivatives in the solid state.[7] This technique provides precise bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation.[16] It has been shown that in the crystalline state, D-ribose exists in pyranose forms, not the furanose form.[7]

Protocol for Single-Crystal X-ray Diffraction (General):

-

Grow suitable single crystals of the compound, often by slow evaporation of a solvent.

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates and displacement parameters.

-

Density Functional Theory (DFT) : DFT calculations are widely used to complement experimental data.[16] These methods can predict the relative energies of different conformers, vibrational frequencies, and NMR chemical shifts.[15][16] By comparing computed data with experimental results, a more confident assignment of the structure and conformation can be made.[16]

Protocol for DFT Calculation (General):

-

Build an initial 3D model of the this compound molecule.

-

Choose a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).[16]

-

Perform a geometry optimization to find the lowest energy conformation(s).

-

Perform frequency calculations on the optimized structure(s) to confirm they are true minima and to predict vibrational spectra.

-

Calculate other properties of interest, such as NMR shielding constants.

-

Compare the calculated results with experimental data for validation.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. This compound | C5H10O5 | CID 445894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(9CI) CAS#: 32445-75-3 [m.chemicalbook.com]

- 4. Mutarotation of aldoses: Getting a deeper knowledge of a classic equilibrium enabled by computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Ribose - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Glycosidic Bond | Definition & Types - Lesson | Study.com [study.com]

- 9. Glycosidic bond - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. ymdb.ca [ymdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and History of alpha-D-Ribofuranose

This document provides a comprehensive overview of the discovery, history, and structural elucidation of this compound, a cornerstone molecule in modern biochemistry and genetics.

Introduction: The Central Pentose

Ribose (C₅H₁₀O₅) is a five-carbon monosaccharide, or pentose, that is a fundamental component of life.[1][2] In biological systems, it primarily exists in its cyclic furanose form. The naturally occurring stereoisomer is D-ribose.[2][3] This specific sugar is a critical building block for ribonucleic acid (RNA), the molecule responsible for the transcription of genetic information.[1][2] Its discovery and the subsequent unraveling of its structure and function were pivotal moments in the history of molecular biology, paving the way for our understanding of genetics and cellular metabolism. This guide details the key milestones, experimental methodologies, and scientific reasoning that led to our current knowledge of this compound.

Early Synthesis and Discovery

The story of ribose begins not with its discovery in nature, but with its synthesis in a laboratory.

-

1891: The First Synthesis of a Ribose Isomer: The German chemist Emil Fischer, a pioneer in carbohydrate chemistry, along with his colleague Oscar Piloty, first synthesized L-ribose, an unnatural enantiomer of the ribose found in nature.[2][4] Fischer chose the name "ribose" as a partial rearrangement of "arabinose," another sugar he was studying, from which he had prepared L-ribose.[2]

-

1909: Discovery of Natural D-Ribose: The crucial discovery of the naturally occurring form of ribose was made by Phoebus Levene and Walter Jacobs.[2][5] They recognized that D-ribose was a natural product and a fundamental component of nucleic acids, specifically what was then known as "yeast nucleic acid."[2][5] This discovery marked the first time ribose was identified as a key player in a biological polymer. Levene's work was instrumental in distinguishing between the two types of nucleic acids based on their sugar component: ribonucleic acid (RNA) containing ribose, and deoxyribonucleic acid (DNA) containing deoxyribose, which he would identify two decades later in 1929.[4][5][6]

Structural Elucidation: From Linear Chain to Furanose Ring

Understanding the precise arrangement of atoms in ribose was a significant challenge. Emil Fischer's work laid the foundation for determining the stereochemistry of sugars.

-

Fischer Projections: Fischer developed a two-dimensional representation of three-dimensional carbohydrate structures, now known as Fischer projections. In its linear form, D-ribose is recognized as the aldopentose with all its hydroxyl groups on the same side (the right side) in its Fischer projection.[2]

-

The Cyclic Structure: Like most sugars in aqueous solution, ribose exists in equilibrium between its linear aldehyde form and several cyclic hemiacetal forms.[2][3] The most common form in biological systems is a five-membered ring structure called a furanose.[3] This ring is formed by the reaction of the aldehyde group on carbon 1 (C1') with the hydroxyl group on carbon 4 (C4').

-

Alpha and Beta Anomers: The formation of the cyclic hemiacetal creates a new chiral center at C1', resulting in two possible stereoisomers, known as anomers:

-

This compound: The anomer where the hydroxyl group on C1' is on the opposite side of the ring from the CH₂OH group at C4'.

-

beta-D-Ribofuranose: The anomer where the hydroxyl group on C1' is on the same side of the ring as the CH₂OH group. It is the beta-anomer that is incorporated into the structure of RNA.[7]

-

The selection of beta-D-ribose in nucleic acids is not random. Molecular modeling has shown that its specific conformation allows for the necessary flexibility and prevents steric hindrance between the bulky nitrogenous base and other parts of the nucleotide, a fit that other pentoses cannot achieve.[7][8]

Key Experimental Protocols

The synthesis and identification of ribose relied on several key chemical procedures.

Kiliani-Fischer Synthesis

This method, developed by Heinrich Kiliani and refined by Emil Fischer, is a classical technique for elongating the carbon chain of an aldose by one carbon atom.[9] It was fundamental to the systematic study of sugars and their relationships. For instance, applying the Kiliani-Fischer synthesis to the four-carbon sugar D-erythrose produces a mixture of the five-carbon sugars D-ribose and D-arabinose.[10]

Detailed Methodology:

-

Cyanohydrin Formation: The starting aldose (e.g., D-erythrose) is treated with hydrogen cyanide (HCN) or a source of cyanide ions (e.g., NaCN/H⁺). This adds a cyano group to the carbonyl carbon, creating two diastereomeric cyanohydrins because a new chiral center is formed.

-

Hydrolysis: The nitrile group of the cyanohydrins is then hydrolyzed to a carboxylic acid, typically using an acid or base catalyst, which then rapidly forms a more stable cyclic lactone.

-

Reduction: The lactones are separated (if possible) and then reduced to the corresponding aldoses. A common reducing agent for this step is sodium amalgam (Na/Hg) in an acidic solution. This reduction converts the lactone back into a hemiacetal, which is in equilibrium with the desired aldehyde product (e.g., D-ribose and D-arabinose).

Isolation of D-Ribose from Yeast Nucleic Acid (Conceptual Historical Protocol)

Phoebus Levene's discovery of D-ribose involved the careful degradation of nucleic acids isolated from yeast.

-

Isolation of Nucleic Acid: Yeast cells are treated to precipitate nucleic acids, separating them from proteins and other cellular components.

-

Hydrolysis: The isolated nucleic acid is subjected to controlled hydrolysis, typically using a mild base (like dilute ammonia (B1221849) or barium hydroxide), to break the phosphodiester bonds and release the individual nucleosides (base + ribose).

-

Separation of Nucleosides: The resulting mixture of nucleosides (adenosine, guanosine, cytidine, uridine) is separated.

-

Cleavage of Glycosidic Bond: The purified nucleosides are then treated with acid to cleave the N-glycosidic bond between the ribose sugar and the nitrogenous base.

-

Purification of Ribose: The released D-ribose is then isolated from the mixture and purified, often through crystallization. Its properties, such as optical rotation, could then be compared to synthetic versions to confirm its identity and stereochemistry.

Quantitative Data

The physical and chemical properties of this compound are well-characterized.

| Property | Value | Source |

| Chemical Formula | C₅H₁₀O₅ | [1][2][11] |

| Molar Mass | 150.13 g/mol | [2][11][12] |

| IUPAC Name | (2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | [11][13] |

| CAS Number | 32445-75-3 | [11][12] |

| Appearance | White solid | [2] |

| Melting Point | 95 °C (for D-Ribose) | [2] |

| Solubility in Water | 100 g/L (at 25 °C) | [2] |

Visualizations of Key Concepts

Timeline of Ribose Discovery

The following diagram illustrates the major historical milestones in the discovery and understanding of ribose.

Caption: A timeline of key events in the history of ribose.

Kiliani-Fischer Synthesis Workflow

This diagram shows the workflow for synthesizing D-Ribose and D-Arabinose from D-Erythrose.

Caption: The Kiliani-Fischer synthesis pathway.

Logical Relationship of Ribose in Biology

This diagram illustrates the hierarchical role of ribose in forming RNA.

Caption: The biological role of D-Ribofuranose.

Modern Relevance and Conclusion

The discovery of this compound was more than just the identification of a new molecule; it was a critical step that unlocked the chemistry of heredity. Levene's correct identification of the components of nucleic acids—the phosphate, the sugar, and the bases—was foundational, even though his subsequent "tetranucleotide hypothesis," which proposed that the four bases repeated in a simple, fixed pattern, incorrectly dismissed DNA as too simple to carry complex genetic information.[14][15] This hypothesis temporarily diverted the field, but the underlying chemical discoveries were essential for the later work of Watson and Crick.[14]

Today, the significance of ribose is undisputed. It is central to the "RNA world" hypothesis, which posits that RNA, not DNA, was the original genetic material in early life forms.[16] The detection of ribose in meteorites has lent support to the idea that the building blocks of life may have extraterrestrial origins.[16][17] For drug development professionals, ribose and its derivatives are key components in numerous antiviral and anticancer nucleoside analogs that function by interfering with nucleic acid synthesis.

References

- 1. newworldencyclopedia.org [newworldencyclopedia.org]

- 2. Ribose - Wikipedia [en.wikipedia.org]

- 3. britannica.com [britannica.com]

- 4. byjus.com [byjus.com]

- 5. medium.com [medium.com]

- 6. Phoebus Levene | Discoveries & Biography | Britannica [britannica.com]

- 7. researchgate.net [researchgate.net]

- 8. Why ribose was selected as the sugar component of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound | C5H10O5 | CID 445894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(9CI) CAS#: 32445-75-3 [m.chemicalbook.com]

- 13. CharChem. α-D-Ribofuranose [charchem.org]

- 14. The story of Phoebus Levene, one of the mostly invisible grandfathers of nucleic acids [omic.ly]

- 15. mun.ca [mun.ca]

- 16. reasons.org [reasons.org]

- 17. physicsworld.com [physicsworld.com]

Unraveling the Conformational Complexity of alpha-D-Ribofuranose: A Theoretical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

The five-membered furanose ring of alpha-D-Ribofuranose, a cornerstone of vital biomolecules like RNA, exhibits a remarkable degree of conformational flexibility. This dynamic nature, primarily characterized by a phenomenon known as pseudorotation, is not a mere structural curiosity but a critical determinant of biological function, influencing everything from nucleic acid architecture to the efficacy of therapeutic agents. This technical guide provides an in-depth exploration of the theoretical and experimental methodologies employed to model and validate the conformational landscape of this compound, offering a comprehensive resource for researchers in structural biology and drug development.

The Dynamic Landscape of the Furanose Ring: Pseudorotation

Unlike the more rigid six-membered pyranose rings, the furanose ring of ribose is in a constant state of flux, rapidly interconverting between a series of non-planar conformations. This conformational flexibility is elegantly described by the concept of pseudorotation, which maps the continuous puckering of the five-membered ring onto a circular path.[1] The two most prominent conformational families on this pseudorotation wheel are termed North (N) and South (S) , which correspond to the C3'-endo and C2'-endo puckers, respectively.[2] In the C3'-endo conformation, the C3' atom is displaced from the plane of the other ring atoms on the same side as the C5' atom, while in the C2'-endo conformation, the C2' atom is similarly displaced.[2] The equilibrium between these N and S conformations is a key factor in determining the overall shape of nucleic acids and their interactions with proteins.

Theoretical Modeling of this compound Conformations

Computational chemistry provides powerful tools to explore the conformational energy landscape of this compound, offering insights that can be challenging to obtain through experimental methods alone. The primary goals of theoretical modeling are to predict the relative energies of different conformers, map the pathways of conformational interconversion, and understand the factors governing conformational preferences.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a robust method for accurately calculating the electronic structure and energies of carbohydrate conformations.[3] DFT calculations can provide valuable data on the relative stabilities of various envelope (E) and twist (T) forms of the ribofuranose ring.[4]

A full exploration of the conformational landscape of D-ribose using DFT methods (B3LYP and M06-2X) has revealed numerous stable structures.[4] For instance, in the gas phase, the α-anomer of ribofuranose with a twist (2T1) ring conformation is a favored conformer, although it is higher in free energy than the global minimum, which is a pyranose form.[5]

Table 1: Calculated Relative Energies of selected this compound Conformers (Gas Phase)

| Conformer (Pucker) | Computational Method | Relative Energy (kJ/mol) | Reference |

| α-anomer (2T1) | G4 | 10.4 | [5] |

| α-anomer | M06-2X/6-311++G(d,p) | Varies | [4] |

| β-anomer | M06-2X/6-311++G(d,p) | Varies | [4] |

Note: The relative energies of furanose conformers are sensitive to the computational method and the inclusion of solvent effects.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in a solvated environment, providing insights into the conformational equilibria and the kinetics of interconversion.[6] These simulations rely on force fields, such as GLYCAM06, CHARMM36, and GROMOS 45A4, which are specifically parameterized for carbohydrates.[6][7]

MD simulations can be used to generate ensembles of conformations that represent the behavior of the molecule in solution. From these simulations, it is possible to calculate the probability distributions of different ring puckers and to visualize the transitions between them.[8]

Experimental Validation of Ribofuranose Conformations

Experimental techniques are indispensable for validating the predictions of theoretical models and for providing a direct measure of the conformational preferences of this compound in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of molecules in solution.[9][10] For ribofuranose, the analysis of proton-proton (1H-1H) coupling constants provides detailed information about the ring pucker.[11] The magnitude of the vicinal coupling constants (3JHH) is related to the dihedral angle between the coupled protons through the Karplus equation. By measuring these coupling constants, it is possible to determine the predominant ring conformation.[10]

Table 2: Characteristic 1H NMR Coupling Constants for Ribofuranose Conformations

| Coupling Constant | C3'-endo (North) | C2'-endo (South) |

| 3JH1'-H2' | Small (~1-3 Hz) | Large (~7-9 Hz) |

| 3JH2'-H3' | Large (~7-9 Hz) | Small (~1-3 Hz) |

| 3JH3'-H4' | Large (~7-9 Hz) | Small (~1-3 Hz) |

Note: These are general ranges, and the exact values can be influenced by substituents and solvent.

-

Sample Preparation: Dissolve the carbohydrate sample in a suitable deuterated solvent (e.g., D2O). For hydroxyl proton observation, a solvent mixture like 1% D2O/99% H2O can be used at low temperatures to slow down exchange.[12]

-

Spectrometer Setup: NMR experiments are typically conducted on high-field spectrometers (e.g., 400 MHz or 700 MHz).[13]

-

1D 1H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling patterns of the ring protons.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the spin system.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular sugar residue.[12]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[12]

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is useful for determining linkages in oligosaccharides.

-

-

Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin).[13] Analyze the coupling constants from the 1D or 2D spectra to determine the ring conformation.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecular structure of a compound in the solid state.[14] By analyzing the diffraction pattern of X-rays passing through a crystal of a ribofuranose-containing molecule, it is possible to determine the precise three-dimensional arrangement of its atoms, including the conformation of the furanose ring.[15] This technique has been instrumental in revealing the structures of numerous nucleosides, nucleotides, and their complexes with proteins.[16]

-

Crystallization: The first and often most challenging step is to grow high-quality single crystals of the target molecule. This is typically achieved by slowly evaporating the solvent from a supersaturated solution of the purified compound.[17]

-

Data Collection: The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam, often from a synchrotron source.[17] As the crystal is rotated, a diffraction pattern of spots is recorded on a detector.[14]

-

Data Processing: The intensities and positions of the diffraction spots are measured and processed to calculate the structure factors.[15]

-

Structure Solution and Refinement: The structure factors are used to generate an electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data.[15]

Biological Relevance and Logical Workflows

The conformation of the this compound ring is not arbitrary but is intimately linked to its biological function. In RNA, the preference for the C3'-endo (North) pucker is a defining feature of the A-form double helix.[2] This conformation dictates the overall geometry of the helix and is crucial for its recognition by proteins and other nucleic acids.[18] The ability of the ribose ring to switch between different puckers also contributes to the dynamic nature of RNA, allowing it to adopt complex tertiary structures and to participate in catalytic processes.[18]

In the context of drug development, understanding and controlling the conformational preferences of ribofuranose is of paramount importance. Many antiviral and anticancer drugs are nucleoside analogs, and their efficacy often depends on their ability to adopt a specific ring conformation to interact with their target enzymes.[19]

Logical Workflow: Conformational Selection in Drug-Target Interaction

The interaction of a nucleoside analog drug with its target protein can be conceptualized as a process of conformational selection. The unbound drug exists in an equilibrium of different ring puckers. The protein's binding site, however, is often complementary to only one of these conformations. The binding event then shifts the conformational equilibrium of the drug towards the bound state.

This diagram illustrates a simplified workflow where a target protein preferentially binds to the 'North' conformation of a drug molecule, leading to the formation of a stable complex.

Experimental Workflow: Integrated Conformational Analysis

A comprehensive understanding of this compound conformation requires an integrated approach that combines theoretical modeling with experimental validation.

References

- 1. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribose - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simulation of Carbohydrates, from Molecular Docking to Dynamics in Water | Springer Nature Experiments [experiments.springernature.com]